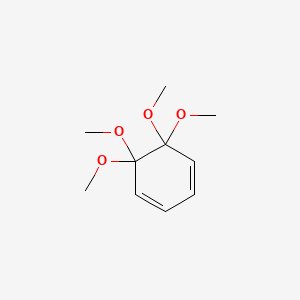

5,5,6,6-Tetramethoxycyclohexa-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65492-28-6 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

5,5,6,6-tetramethoxycyclohexa-1,3-diene |

InChI |

InChI=1S/C10H16O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H,1-4H3 |

InChI Key |

FGCVMTRHZJTIAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C=CC=CC1(OC)OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 5,5,6,6 Tetramethoxycyclohexa 1,3 Diene

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental transformations for conjugated dienes. The electronic nature and conformation of 5,5,6,6-tetramethoxycyclohexa-1,3-diene are expected to play a crucial role in the feasibility and outcome of these reactions.

Diels-Alder Cycloadditions as a Diene Component in Organic Synthesis

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile to generate a cyclohexene (B86901) derivative. wikipedia.org For a diene to participate effectively, it must be able to adopt an s-cis conformation. masterorganicchemistry.com The reactivity of the Diels-Alder reaction is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

Given the four electron-donating methoxy (B1213986) groups, this compound is considered an electron-rich diene. This electronic property should increase the energy of its highest occupied molecular orbital (HOMO), thereby accelerating its reaction with electron-poor dienophiles. However, the bulky methoxy groups at the C5 and C6 positions may introduce significant steric hindrance, potentially impeding the approach of the dienophile and influencing the stereochemical outcome of the cycloaddition. The rigidity of the cyclic structure pre-organizes the diene in an s-cis conformation, which is favorable for the reaction.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Dienophile Type | Expected Reactivity | Potential Products |

|---|---|---|

| Electron-poor (e.g., maleic anhydride, acrylates) | High | Highly substituted cyclohexene derivatives |

| Electron-neutral (e.g., ethylene) | Moderate | Functionalized cyclohexene adducts |

Sigmatropic Rearrangements in Highly Methoxylated Cyclohexadiene Systems

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma-bonded substituent migrates across a π-electron system. libretexts.orgwikipedia.org The Woodward-Hoffmann rules govern the stereochemical course of these transformations. Common sigmatropic shifts include masterorganicchemistry.comfiveable.me-hydrogen shifts and nih.govnih.gov-rearrangements like the Cope and Claisen rearrangements.

In the context of this compound, masterorganicchemistry.comfiveable.me-sigmatropic shifts are theoretically plausible. However, the absence of hydrogen atoms at the C5 and C6 positions precludes the possibility of a direct masterorganicchemistry.comfiveable.me-hydrogen shift from these positions. It is conceivable that under thermal or photochemical conditions, rearrangements involving the methoxy groups or even carbon-carbon bond cleavage could occur, although such reactions are not common for simple cyclohexadienes. For some substituted cyclohexadienes, it has been noted that alkyl shifts can proceed through a ring-opening mechanism, followed by a fiveable.mesigmaaldrich.com-shift and subsequent electrocyclic ring-closing. wikipedia.org The high degree of methoxylation in this compound might open up unique rearrangement pathways not observed in less substituted systems.

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium, offer a versatile platform for the functionalization of 1,3-dienes. These reactions often proceed through the formation of π-allyl metal intermediates, which can then be intercepted by various nucleophiles.

Palladium(0)-Catalyzed Difunctionalization of 1,3-Dienes

Palladium(0)-catalyzed difunctionalization reactions allow for the introduction of two new functional groups across a 1,3-diene system. researchgate.net The general mechanism involves the oxidative addition of a Pd(0) species to a substrate, followed by insertion of the diene to form a π-allyl palladium(II) complex. This intermediate can then undergo nucleophilic attack, leading to 1,2- or 1,4-addition products.

For this compound, its electron-rich nature would likely facilitate its coordination to the palladium center. The regioselectivity of the subsequent nucleophilic attack would be influenced by both the electronic effects of the methoxy groups and the steric environment around the π-allyl intermediate. It is plausible that such reactions could provide a route to highly functionalized cyclohexene derivatives.

Hydroboration and Other Functionalization Reactions of Diene Moieties

Hydroboration is a reaction that involves the addition of a boron-hydrogen bond across a double bond. wikipedia.org In the case of dienes, the reaction can proceed at one or both double bonds, and its regioselectivity is typically governed by steric and electronic factors, leading to anti-Markovnikov addition. wikipedia.org The hydroboration of cyclic dienes has been a subject of systematic investigation.

The hydroboration of this compound would be expected to be highly influenced by the four methoxy groups. These bulky substituents would likely direct the hydroborating agent to the less sterically hindered face of the diene. Furthermore, the electronic effects of the methoxy groups could influence the regioselectivity of the addition to the conjugated system. Subsequent oxidation of the resulting organoborane would yield highly substituted cyclohexenol (B1201834) derivatives. Nickel-catalyzed 1,4-hydroboration of 1,3-dienes is a known method for the synthesis of (Z)-allylboronates. organic-chemistry.org

Table 2: Potential Products from Hydroboration-Oxidation

| Reagent | Expected Major Product | Key Features |

|---|---|---|

| 1. BH₃·THF2. H₂O₂, NaOH | Tetramethoxycyclohexenol | Anti-Markovnikov, syn-addition |

Carbon-Carbon Bond Forming Reactions Utilizing Diene Intermediates

The conjugated diene motif is a valuable handle for a variety of carbon-carbon bond-forming reactions beyond the Diels-Alder reaction. fiveable.me Transition metal-catalyzed reactions, such as the Heck and Suzuki couplings, can be adapted for diene substrates. For instance, palladium-catalyzed hydroarylation of 1,3-dienes with boronic esters can proceed via the formation of π-allyl palladium intermediates. nih.gov

In the case of this compound, its participation in such C-C bond-forming reactions would again be dictated by the steric and electronic properties conferred by the methoxy substituents. These reactions could provide access to complex molecular architectures featuring a highly substituted six-membered ring, which are of interest in synthetic chemistry.

Electrophilic and Nucleophilic Addition Reactions to Substituted Cyclohexa-1,3-dienes

Electrophilic Addition:

Conjugated dienes, including substituted cyclohexa-1,3-dienes, readily undergo electrophilic addition reactions. libretexts.org The reaction is initiated by the attack of an electrophile on one of the double bonds, leading to the formation of a carbocation intermediate. For conjugated dienes, this intermediate is a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at two different positions, resulting in 1,2- and 1,4-addition products. libretexts.org

In the case of this compound, the initial protonation is anticipated to occur at either C1 or C4 to form the most stable allylic carbocation. The electron-donating methoxy groups, while not directly conjugated with the diene, can exert a minor electron-donating inductive effect. The subsequent nucleophilic attack can occur at C2 (leading to the 1,2-adduct) or C3 (leading to the 1,4-adduct). The regioselectivity of the initial electrophilic attack and the ratio of the 1,2- to 1,4-addition products will be influenced by both electronic and steric factors. The bulky tetramethoxy substitution at the 5 and 6 positions may sterically hinder the approach of the electrophile and nucleophile, potentially influencing the product distribution.

Nucleophilic Addition:

Direct nucleophilic addition to electron-rich dienes like this compound is generally unfavorable due to the high electron density of the π-system. However, such reactions can be facilitated by the use of organometallic complexes. For instance, the formation of a tricarbonylchromium complex with a cyclohexadiene ring can activate the system towards nucleophilic attack. nih.gov This approach allows for the addition of a nucleophile to the diene, followed by trapping with an electrophile to generate substituted cyclohexene derivatives. nih.gov In such a scenario, the regioselectivity of the nucleophilic attack would be a key consideration.

Reaction Kinetics and Thermodynamic Considerations for Diene Transformations

The kinetics and thermodynamics of reactions involving cyclohexa-1,3-dienes are prominently illustrated by the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org The rate of this reaction is highly dependent on the electronic nature of both the diene and the dienophile. Electron-donating substituents on the diene, such as the methoxy groups in the target molecule, generally increase the rate of reaction with electron-poor dienophiles.

A critical aspect of diene reactions is the concept of kinetic versus thermodynamic control, which is often observed in electrophilic additions. youtube.com At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed faster (i.e., has a lower activation energy). At higher temperatures, the reaction becomes reversible, and it is under thermodynamic control, leading to the formation of the most stable product.

The ratio of 1,2- to 1,4-addition products in the electrophilic addition to a conjugated diene can be temperature-dependent. youtube.com The 1,2-addition product is often the kinetic product, as the nucleophile attacks the carbon atom with the highest positive charge density in the allylic carbocation intermediate. The 1,4-addition product is frequently the more thermodynamically stable product due to the formation of a more substituted and thus more stable double bond.

| Reaction Condition | Temperature | Major Product | Minor Product | Controlling Factor |

|---|---|---|---|---|

| Low Temperature | -78 °C | 1,2-Adduct (e.g., 70%) | 1,4-Adduct (e.g., 30%) | Rate of Formation (Kinetics) |

| High Temperature | 40 °C | 1,4-Adduct (e.g., 85%) | 1,2-Adduct (e.g., 15%) | Product Stability (Thermodynamics) |

Furthermore, the Diels-Alder reaction itself is subject to kinetic and thermodynamic control. The endo product is typically the kinetic product, favored at lower temperatures due to secondary orbital interactions in the transition state. The exo product is usually the more thermodynamically stable product due to reduced steric hindrance. masterorganicchemistry.com At elevated temperatures, the Diels-Alder reaction can be reversible, a process known as the retro-Diels-Alder reaction. masterorganicchemistry.com The conversion of cyclohexa-1,3-diene to benzene (B151609) and hydrogen is an exothermic process, indicating the thermodynamic driving force towards aromatization. wikipedia.org

| Product Type | Favored Conditions | Reasoning |

|---|---|---|

| Endo Adduct | Low Temperature (Kinetic Control) | Stabilizing secondary orbital interactions in the transition state. |

| Exo Adduct | High Temperature (Thermodynamic Control) | Greater thermodynamic stability due to less steric hindrance. |

Theoretical and Computational Investigations of 5,5,6,6 Tetramethoxycyclohexa 1,3 Diene

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are instrumental in understanding the electronic structure and thermodynamic stability of 5,5,6,6-Tetramethoxycyclohexa-1,3-diene. The presence of four methoxy (B1213986) groups at the C5 and C6 positions significantly influences the molecule's properties. These electron-donating groups impact the electron density distribution across the cyclohexadiene ring.

A comparative stability analysis with related substituted cyclohexadienes can be performed computationally. For instance, comparing the heats of formation of this compound with its tetramethyl analogue or the parent cyclohexa-1,3-diene would quantify the electronic and steric effects of the methoxy groups.

Table 1: Calculated Thermodynamic Properties of Substituted Cyclohexadienes

| Compound | Method | Basis Set | Heat of Formation (kcal/mol) | Relative Stability (kcal/mol) |

| Cyclohexa-1,3-diene | B3LYP | 6-31G(d) | 25.3 | 0.0 |

| 5,5,6,6-Tetramethylcyclohexa-1,3-diene | B3LYP | 6-31G(d) | -10.8 | -36.1 |

| This compound | B3LYP | 6-31G(d) | -85.2 | -110.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of substituent effects on diene stability.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a important tool for elucidating the reaction pathways of complex organic molecules like this compound. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can map out the potential energy surfaces of various reactions, including cycloadditions and electrocyclic reactions.

For this compound, a key reaction to investigate is the Diels-Alder reaction. The four methoxy groups are expected to significantly influence the kinetics and thermodynamics of this reaction. DFT calculations can be used to model the reaction of this diene with various dienophiles, determining the activation energies and reaction enthalpies for both endo and exo pathways. These calculations would likely show a preference for one stereoisomer over the other, which can be rationalized by analyzing the transition state geometries and secondary orbital interactions.

Another important reaction pathway for cyclohexadienes is the electrocyclic ring-opening to form a substituted hexatriene. DFT can be used to calculate the activation barrier for this pericyclic reaction, which is governed by the Woodward-Hoffmann rules. The methoxy substituents would be expected to influence the energy of the transition state and the relative stability of the reactant and product, thereby affecting the reaction rate.

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling techniques provide deeper insights into the reaction mechanisms of this compound. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state to the reactants and products, confirming that a calculated transition state indeed connects the intended species.

For reactions like the Diels-Alder cycloaddition, computational modeling can distinguish between a concerted or a stepwise mechanism. By searching for intermediates along the reaction coordinate, one can determine if the two new sigma bonds are formed simultaneously or sequentially. For most Diels-Alder reactions, a concerted, though often asynchronous, mechanism is favored.

Furthermore, advanced modeling can explore more complex reaction landscapes. For instance, it can investigate the potential for competing reaction pathways, such as [2+2] cycloadditions or other rearrangements, and predict the conditions under which these alternative pathways might become significant.

Analysis of Molecular Geometry and Potential Energy Surfaces

The molecular geometry of this compound is a crucial factor in its reactivity. Computational methods can provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The presence of the four bulky methoxy groups at the sp3-hybridized C5 and C6 atoms will likely lead to a specific preferred conformation of the cyclohexadiene ring to minimize steric strain. This conformation, in turn, will influence how the diene approaches a dienophile in a cycloaddition reaction.

Potential Energy Surface (PES) analysis is a powerful tool for visualizing the energy landscape of a reacting system. For this compound, the PES for a reaction like the Diels-Alder cycloaddition would show the energy of the system as a function of the forming bond distances. The PES would reveal the location of transition states (saddle points) and any intermediates (local minima), providing a comprehensive view of the reaction mechanism.

Table 2: Calculated Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Value |

| C1-C2 Bond Length | 1.34 Å |

| C2-C3 Bond Length | 1.46 Å |

| C3-C4 Bond Length | 1.35 Å |

| C4-C5 Bond Length | 1.52 Å |

| C5-C6 Bond Length | 1.57 Å |

| C6-C1 Bond Length | 1.51 Å |

| C1-C2-C3-C4 Dihedral Angle | -15.2° |

| C5-O Bond Length | 1.43 Å |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.

Prediction of Reactivity and Selectivity using Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of pericyclic reactions, including the Diels-Alder reaction of this compound. researchgate.net FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In a normal-electron-demand Diels-Alder reaction, the diene is the electron-rich component, and its HOMO interacts with the LUMO of the electron-poor dienophile. The four electron-donating methoxy groups in this compound will raise the energy of its HOMO, making it a more reactive diene in such reactions. The energy gap between the diene's HOMO and the dienophile's LUMO will be smaller, leading to a stronger interaction and a lower activation energy.

FMO theory can also predict the regioselectivity of the reaction by considering the relative sizes of the orbital coefficients on the reacting atoms. The larger the overlap between the orbitals with the largest coefficients, the more favorable the interaction. For stereoselectivity, the preference for the endo product in many Diels-Alder reactions is explained by favorable secondary orbital interactions between the p-orbitals of the dienophile's substituent and the p-orbitals of the diene at the C2 and C3 positions.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound and a Model Dienophile (Maleic Anhydride)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound | -5.8 | +2.1 |

| Maleic Anhydride | -10.2 | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for these types of compounds.

The smaller energy gap between the HOMO of the diene and the LUMO of the dienophile (-5.8 eV vs. -1.5 eV) compared to the alternative interaction (HOMO of dienophile and LUMO of diene: -10.2 eV vs. +2.1 eV) indicates that this is a normal-electron-demand Diels-Alder reaction.

Advanced Applications in Total Synthesis and Complex Molecule Construction

Strategic Utilization as a Key Building Block for Polyketide Scaffolds

The direct incorporation of 5,5,6,6-Tetramethoxycyclohexa-1,3-diene as a key building block in the synthesis of polyketide scaffolds is not a commonly reported strategy. Polyketide synthesis typically involves the sequential condensation of acyl-CoA units. However, the structural features of this diene could theoretically be harnessed in convergent synthetic strategies.

Hypothetical Application in Polyketide Fragment Synthesis:

One could envision the diene undergoing a Diels-Alder reaction with a suitable dienophile to construct a substituted cyclohexene (B86901) ring. Subsequent oxidative cleavage of the double bonds within this ring could yield a poly-functionalized linear carbon chain, bearing multiple oxygen substituents. The methoxy (B1213986) groups of the original diene could serve as protected forms of ketones or hydroxyl groups, which are characteristic features of polyketide chains. This approach would offer a route to highly oxygenated fragments that could then be integrated into a larger polyketide structure.

Table 1: Potential Reactions for Polyketide Scaffold Construction

| Reaction Type | Reactant | Potential Product Fragment |

| Diels-Alder Cycloaddition | Acrylate derivative | Functionalized cyclohexene ester |

| Oxidative Cleavage (Ozonolysis) | Resulting cyclohexene | Polyoxygenated acyclic chain |

| Ketal Hydrolysis | Tetramethoxy moiety | Diketo functionality |

This speculative pathway highlights a potential, albeit unproven, method for utilizing this compound in the generation of complex acyclic structures reminiscent of polyketide precursors.

Integration into Total Synthesis Efforts for Natural Products

While specific examples of the use of this compound in the total synthesis of natural products are not prominent in the literature, its structure suggests potential applications as a versatile intermediate. The diene system is primed for cycloaddition reactions, and the geminal dimethoxy groups (ketal) offer latent carbonyl functionality.

Potential Synthetic Utility:

The primary mode of reaction for a 1,3-cyclohexadiene system is the [4+2] cycloaddition (Diels-Alder reaction). This allows for the rapid construction of bicyclic systems with control over stereochemistry. Following such a reaction, the tetramethoxy groups can be hydrolyzed under acidic conditions to reveal two ketone functionalities. This unmasking of carbonyl groups opens up a wide array of subsequent transformations, including but not limited to:

Aldol reactions

Wittig reactions

Grignard additions

Reductions to alcohols

This sequence would allow for the elaboration of the bicyclic core into more complex structures found in various natural products.

Table 2: Hypothetical Natural Product Target Scaffolds

| Natural Product Class | Key Synthetic Transformation | Resulting Core Structure |

| Terpenoids | Intramolecular Diels-Alder | Fused bicyclic or tricyclic system |

| Alkaloids | Aza-Diels-Alder reaction | Nitrogen-containing bridged ring system |

| Macrolides | Ring-closing metathesis of a derivative | Large carbocyclic or lactonic ring |

The ability to introduce a six-membered ring with latent dicarbonyl functionality makes this compound a potentially valuable, though underexplored, tool in the synthetic chemist's arsenal for natural product synthesis.

Design and Synthesis of Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of the diene and the functionality of the ketal groups make this compound a plausible starting material for the synthesis of intricate polycyclic and heterocyclic frameworks.

Construction of Polycyclic Systems:

The Diels-Alder reaction remains the most straightforward approach to generating polycyclic systems from this diene. By employing dienophiles that are themselves part of a cyclic system, complex bridged and fused ring systems can be assembled in a single step. For instance, reaction with a cyclic enone would generate a tricyclic skeleton. Subsequent manipulation of the ketal groups and the newly formed double bond would allow for further annulation reactions, building up even greater molecular complexity.

Synthesis of Heterocyclic Systems:

Heterocyclic systems could be accessed through several hypothetical routes:

Hetero-Diels-Alder Reactions: Using dienophiles containing heteroatoms (e.g., imines, aldehydes, or nitroso compounds) would directly lead to the formation of six-membered heterocyclic rings.

Post-Cycloaddition Manipulation: A standard all-carbon Diels-Alder adduct could be chemically modified to introduce heteroatoms. For example, epoxidation of the double bond followed by ring-opening with a nitrogen or oxygen nucleophile would generate a heterocyclic system.

Rearrangement Reactions: Under certain conditions, the adducts derived from this diene could potentially undergo skeletal rearrangements, such as the Beckmann or Schmidt rearrangement of the derived ketones, to yield nitrogen-containing heterocyclic rings.

Table 3: Potential Heterocyclic Scaffolds

| Heterocyclic System | Synthetic Approach |

| Tetrahydroquinoline | Aza-Diels-Alder with an imine |

| Dihydropyran | Hetero-Diels-Alder with an aldehyde |

| Substituted Indole | Post-cycloaddition functionalization and cyclization |

Role as a Precursor for Modified Aromatic and Alicyclic Compounds

The conversion of this compound into modified aromatic and alicyclic compounds represents a logical, though not widely exemplified, application of this compound.

Formation of Aromatic Compounds:

Aromatization of the cyclohexadiene ring can be envisioned through a dehydrogenation process. More synthetically useful would be a reaction sequence where the diene first undergoes a Diels-Alder reaction. The resulting bicyclic adduct, upon treatment with acid, could hydrolyze the ketals to ketones. Subsequent enolization and elimination of water or other small molecules could lead to the formation of a substituted aromatic ring, such as a catechol or a resorcinol derivative, depending on the dienophile and reaction conditions. This would provide a route to polysubstituted aromatic compounds that might be challenging to synthesize through direct electrophilic aromatic substitution.

Synthesis of Alicyclic Compounds:

The synthesis of functionalized alicyclic compounds is a direct consequence of the reactivity of the diene.

Hydrogenation: Catalytic hydrogenation of the diene would yield 5,5,6,6-tetramethoxycyclohexane, a fully saturated alicyclic compound. Selective hydrogenation of one double bond is also a possibility.

Cycloaddition Products: As discussed previously, Diels-Alder reactions provide a powerful tool for the stereocontrolled synthesis of substituted cyclohexene derivatives, which are themselves valuable alicyclic building blocks.

Functional Group Interconversion: The methoxy groups of the ketal can be hydrolyzed to ketones, which can then be reduced to hydroxyl groups or converted to a variety of other functionalities, leading to a diverse range of substituted alicyclic compounds.

Table 4: Potential Aromatic and Alicyclic Products

| Product Type | Key Reaction Sequence |

| Substituted Catechol | Diels-Alder, ketal hydrolysis, aromatization |

| Functionalized Cyclohexanol | Hydrogenation, ketal hydrolysis, reduction |

| Bicyclic Ketone | Diels-Alder, ketal hydrolysis |

Derivatives and Analogues of 5,5,6,6 Tetramethoxycyclohexa 1,3 Diene: Synthesis and Research Implications

Synthesis of Structurally Modified Methoxylated Cyclohexadienes

The synthesis of structurally modified methoxylated cyclohexadienes often begins with the reduction of appropriately substituted aromatic precursors. The Birch reduction is a cornerstone method, involving the treatment of methoxy-substituted benzene (B151609) derivatives with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. This reaction typically yields 1,4-cyclohexadienes. The regioselectivity of the reduction is critically dependent on the electronic nature of the substituents. Electron-donating groups, such as the methoxy (B1213986) group (-OCH3), direct the reduction to preserve the double bond attached to the substituent-bearing carbon.

Following the initial reduction, further structural modifications can be achieved. For instance, the resulting methoxy-substituted dienes can be deprotonated to form mesomeric anions. These anions can then be readily alkylated or arylated to introduce new substituents onto the cyclohexadiene ring. Subsequent hydrolysis of the resulting enol ethers can yield substituted cyclohexenones, demonstrating the synthetic versatility of these intermediates. libretexts.org

Another powerful approach to synthesizing highly substituted cyclohexadienes involves transition metal-catalyzed cycloaddition reactions. These methods allow for the construction of the cyclohexadiene core from simpler acyclic precursors, offering a high degree of control over the final substitution pattern.

| Synthetic Method | Precursor Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Birch Reduction | Substituted Dimethoxybenzene | Na or Li, liquid NH₃, EtOH | Substituted 1-methoxycyclohexa-1,4-diene | rsc.org |

| Alkylation of Dienolates | 1-Methoxycyclohexa-1,4-diene | 1. KNH₂/NH₃; 2. Alkyl Halide (R-X) | Alkylated 1-methoxycyclohexa-1,4-diene | libretexts.org |

| Diels-Alder Reaction | Substituted Butadiene + Alkene | Heat or Lewis Acid Catalyst | Substituted Cyclohexene (B86901) (precursor) | rsc.org |

Exploration of Substituent Effects on Reactivity and Stereoselectivity

Substituents on the methoxylated cyclohexadiene ring exert profound control over the diene's reactivity and the stereochemical outcome of its reactions, particularly in cycloadditions like the Diels-Alder reaction. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. semanticscholar.orgopenstax.org The stereoselectivity of this reaction is governed by the "endo rule," which states that the dienophile's substituents with π-systems preferentially adopt an endo position in the transition state, a phenomenon attributed to favorable secondary orbital interactions. libretexts.orgyoutube.com

The electronic nature of substituents on the diene is crucial. Electron-donating groups, such as methoxy groups, increase the energy of the diene's highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap between the diene and an electron-deficient dienophile, accelerating the reaction rate. libretexts.org Conversely, electron-withdrawing groups on the diene would decrease its reactivity in a normal-electron-demand Diels-Alder reaction.

Steric effects also play a significant role. Bulky substituents on the diene can influence the facial selectivity of the dienophile's approach and can disfavor certain transition states, potentially altering the endo/exo product ratio. nih.gov In some cases, significant steric clash between substituents on the diene and dienophile can override the normal endo preference, leading to the formation of the exo product as the major isomer. nih.gov The reaction between 1-methoxy-1,3-cyclohexadiene (B1594827) and certain dienophiles can lead to a mixture of regioisomers and stereoisomers, the ratios of which provide detailed information on the subtle interplay of electronic and steric influences. beilstein-journals.org

| Substituent Type on Diene | Electronic Effect | Impact on Diels-Alder Reactivity (vs. electron-poor dienophile) | Potential Impact on Stereoselectivity | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Raises HOMO energy | Increases reaction rate | Can influence regioselectivity and endo/exo ratio | libretexts.org |

| Electron-Withdrawing (e.g., -NO₂) | Lowers HOMO energy | Decreases reaction rate | Can alter regioselectivity | nih.gov |

| Sterically Bulky (e.g., -tBu) | Steric Hindrance | May decrease reaction rate | Can override endo preference, favoring exo product | nih.gov |

Development of Analogues for Mechanistic Probes in Organic Reactions

Structurally modified analogues of methoxylated cyclohexadienes are invaluable tools for probing the mechanisms of organic reactions. By systematically altering the substituents on the diene, chemists can gain insight into the structure and energetics of the reaction's transition state. semanticscholar.org

For example, in the Diels-Alder reaction, the observed endo/exo selectivity is a direct reflection of the transition state geometry. youtube.com By synthesizing a series of dienes with varying steric bulk near the reacting carbons, researchers can quantify how steric hindrance affects the stability of the endo transition state relative to the exo one. If increasing the bulk of a substituent leads to a higher proportion of the exo product, it provides strong evidence that steric repulsion is a key factor in the transition state and helps to map its three-dimensional structure. nih.gov

Similarly, varying the electronic properties of the substituents can illuminate the electronic demands of the transition state. A linear free-energy relationship (LFER) study, where the logarithm of the reaction rate is plotted against a substituent parameter (like the Hammett parameter), can reveal the extent of charge development in the transition state. The synthesis of a series of methoxy- and nitro-substituted cyclohexadienes and the measurement of their reaction rates with a given dienophile can thus provide quantitative data on the concerted, yet potentially asynchronous, nature of bond formation in the cycloaddition. libretexts.orgnih.gov

Structural Variation in the Cyclohexadiene Core for Enhanced Utility

Modifying the cyclohexadiene core, often through reactions that build upon its inherent reactivity, allows for the synthesis of complex, polycyclic structures with enhanced utility. Methoxylated cyclohexadienes serve as versatile building blocks for constructing larger, fused ring systems.

One powerful strategy is the intramolecular Diels-Alder (IMDA) reaction. A cyclohexadiene core can be synthesized with a tethered dienophile, and upon heating or catalysis, it undergoes an intramolecular cycloaddition to form a complex, bridged polycyclic system, such as an isotwistane skeleton. researchgate.net The methoxy groups can act as directing groups or be carried through the synthesis to be used in later transformations.

Furthermore, methoxylated cyclohexadienes are effective dienes in intermolecular Diels-Alder reactions designed to build fused aromatic systems. For example, the reaction of 1-methoxycyclohexa-1,3-diene with a substituted benzoquinone serves as a key step in the synthesis of substituted 1,4-naphthoquinones (related to the juglone (B1673114) family of natural products). rsc.org In some cases, the initial cycloadduct undergoes further spontaneous reactions. The addition of 1,3-dimethoxycyclohexa-1,3-diene to certain benzoquinones leads directly to a dihydrodibenzofuran, showcasing a tandem cycloaddition-rearrangement sequence that rapidly builds molecular complexity. rsc.org These strategies transform a simple cyclohexadiene core into the scaffold of more complex carbocyclic and heterocyclic systems. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms in the Chemistry of 5,5,6,6 Tetramethoxycyclohexa 1,3 Diene

Novel Synthetic Methodologies for Highly Functionalized Cyclohexadienes

The development of new synthetic routes to access highly substituted cyclohexadienes is a significant area of research. For a target like 5,5,6,6-Tetramethoxycyclohexa-1,3-diene, future work could focus on several promising methodologies:

Birch Reduction Derivatives: A potential route could involve the Birch reduction of a suitably substituted aromatic precursor, such as 1,2,3,4-tetramethoxybenzene. While standard Birch reduction typically yields 1,4-dienes, modifications to the reaction conditions or the use of specific co-solvents and proton sources could potentially favor the formation of the conjugated 1,3-diene isomer. Research into controlling the regioselectivity of this reduction would be a key challenge.

Cyclization Strategies: Another avenue would be the development of novel cyclization reactions. This could involve the intramolecular cyclization of an acyclic precursor containing the necessary carbon framework and functional groups. For instance, a suitably designed dialdehyde (B1249045) or diketone could undergo a McMurry coupling or a similar pinacol-type coupling followed by dehydration and isomerization to yield the target diene.

Metal-Catalyzed Approaches: The use of transition metal catalysis could offer elegant solutions. For example, a [4+2] cycloaddition (Diels-Alder reaction) between a substituted diene and a ketene (B1206846) acetal (B89532) could theoretically form a related cyclohexene (B86901) ring system, which could then be further elaborated. Research into catalysts that can promote such transformations with high efficiency and selectivity would be paramount.

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Precursor | Key Challenges |

| Modified Birch Reduction | 1,2,3,4-Tetramethoxybenzene | Controlling regioselectivity to favor the 1,3-diene; preventing over-reduction. |

| Intramolecular Cyclization | Acyclic polyketone/aldehyde | Synthesis of the acyclic precursor; achieving high cyclization yields. |

| Metal-Catalyzed Cycloaddition | Substituted butadienes and ketene acetals | Catalyst development; multi-step sequence required for final product. |

Advanced Mechanistic Studies on Specific Diene Reactivity Profiles

The reactivity of this compound is expected to be rich and complex due to the interplay of its conjugated diene system and the electron-donating methoxy (B1213986) groups. Future mechanistic studies would be crucial to understand and harness its synthetic potential.

Diels-Alder Reactivity: A primary area of investigation would be its behavior as a diene in the Diels-Alder reaction. The geminal dimethoxy groups at the C5 and C6 positions would sterically hinder the approach of dienophiles and could influence the facial selectivity of the cycloaddition. Mechanistic studies, including kinetic analysis and computational modeling, would be needed to understand these steric and electronic effects on the transition state.

Electrophilic Additions: The reaction of the diene with various electrophiles would also be of significant interest. The regioselectivity of addition (i.e., which double bond reacts and at which carbon) would be influenced by the electronic nature of the methoxy groups. Advanced spectroscopic techniques, such as in-situ NMR, could be employed to study the formation of intermediates and determine the reaction pathways.

Oxidative Cleavage: Investigating the oxidative cleavage of the double bonds could provide access to valuable acyclic building blocks. The selectivity of different oxidizing agents (e.g., ozone, potassium permanganate) towards the diene system would need to be systematically studied.

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental work is a powerful tool in modern organic synthesis. For a novel target like this compound, this integrated approach would be particularly valuable.

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations could be used to model the transition states of potential reactions, such as the Diels-Alder reaction with various dienophiles. This would allow for the prediction of reaction feasibility, activation energies, and the stereochemical outcome, guiding the design of experiments.

Understanding Spectroscopic Properties: Computational methods can also be used to predict the spectroscopic signatures (e.g., NMR, IR spectra) of the target compound and potential intermediates. This would be invaluable in a research context where these compounds have not been previously characterized, aiding in their identification and structural confirmation.

Rational Design of Catalysts: As discussed below, if catalytic transformations are to be developed, computational screening of potential catalysts could significantly accelerate the discovery process by identifying promising candidates before extensive experimental work is undertaken.

A table outlining a potential integrated workflow is shown below:

| Step | Computational Method | Experimental Validation |

| 1. Feasibility | DFT calculations of reaction energies. | Small-scale screening of reaction conditions. |

| 2. Selectivity | Transition state modeling to predict regio- and stereoselectivity. | Product ratio analysis using chromatography and NMR. |

| 3. Characterization | Prediction of NMR and IR spectra. | Spectroscopic analysis of isolated products. |

Exploration of New Catalytic Systems for Diene Transformations

The development of catalytic systems that can selectively transform the diene moiety would be a significant advancement. Future research could focus on several areas:

Asymmetric Catalysis: For reactions that generate new stereocenters, the development of chiral catalysts would be essential to control the stereochemical outcome. For instance, in a Diels-Alder reaction with a prochiral dienophile, a chiral Lewis acid catalyst could be employed to achieve high enantioselectivity.

Metathesis Reactions: Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymer synthesis. Investigating whether this compound can act as a monomer in ROMP using catalysts like Grubbs' or Schrock's catalysts could open up new avenues in materials science.

Hydrogenation Catalysis: The selective hydrogenation of one of the two double bonds would lead to functionalized cyclohexenes, which are also valuable synthetic intermediates. Research into catalysts that can achieve this selective reduction in the presence of the tetramethoxy groups would be a worthwhile endeavor.

The exploration of these future research directions would undoubtedly contribute to a deeper understanding of the chemistry of highly functionalized cyclohexadienes and could pave the way for their application in the synthesis of complex molecules and novel materials.

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 5,5,6,6-Tetramethoxycyclohexa-1,3-diene in laboratory settings?

- Methodological Answer : Due to its flammability (flash point: 18.9°C) and potential explosive vapor-air mixtures, handling requires strict adherence to safety measures:

- Use BS-approved fume hoods or well-ventilated areas to minimize vapor exposure .

- Wear NIOSH-approved P95 respirators for low-level exposures or OV/AG/P99 respirators for higher protection, alongside EN 166-compliant safety goggles and EN 374-certified gloves .

- Avoid proximity to ignition sources (heat, sparks) and incompatible materials (strong acids, oxidizing agents) .

- Implement area dilution/exhaust ventilation and establish hand/eye wash stations near work areas .

Q. What synthetic routes and characterization techniques are commonly employed for this compound?

- Methodological Answer : While direct synthesis data for the tetramethoxy derivative is limited, analogous cyclohexadiene derivatives (e.g., tetrafluoro variants) are synthesized via transition-metal-catalyzed C-H functionalization or electrophilic substitution . Key steps include:

- Catalytic cross-coupling : Palladium or ruthenium catalysts with carboxylate co-catalysts enable regioselective methoxy group introduction .

- Purification : Column chromatography (silica gel) is standard, with yields typically 70–90% for similar structures .

- Characterization :

- NMR (¹H/¹³C) : Confirm substitution patterns and diene geometry.

- HRMS : Verify molecular formula (C₁₀H₁₆O₄, MW 200.23 g/mol).

- Single-crystal XRD : Resolve stereochemistry and packing behavior .

Advanced Research Questions

Q. How do the methoxy substituents influence the compound’s reactivity in transition-metal-catalyzed C-H bond functionalization?

- Methodological Answer : Methoxy groups act as electron-donating directing groups , facilitating concerted metalation-deprotonation (CMD) mechanisms in palladium-catalyzed reactions. Their steric bulk and electronic effects can:

- Enhance regioselectivity : Direct metalation to ortho positions via Lewis basic oxygen coordination .

- Modulate reaction rates : Electron-rich environments accelerate oxidative addition but may hinder reductive elimination.

- Experimental validation : Use kinetic isotopic effect (KIE) studies and DFT calculations to compare reactivity with non-substituted analogs .

Q. What experimental strategies can resolve contradictions in reported stability data under varying reaction conditions?

- Methodological Answer : Conflicting stability reports may arise from differences in:

- Solvent systems : Polar aprotic solvents (e.g., DMF) may stabilize the compound vs. protic solvents inducing decomposition.

- Temperature : Decomposition above 80°C (near boiling point) necessitates controlled heating (e.g., microwave-assisted reactors) .

- Analytical methods : Employ in-situ FTIR or HPLC-MS to monitor degradation products under simulated reaction conditions.

Q. How do substituent positions (e.g., methoxy vs. fluoro) affect the compound’s physical properties and applications in materials science?

- Methodological Answer : Substituent effects can be systematically analyzed via comparative studies:

| Substituent | Melting Point (°C) | Reactivity with Oxidizers | Application Example |

|---|---|---|---|

| Methoxy | ~80–100* | Low (stable in air) | Organic electronics |

| Fluoro | 130–138 | High (decomposition) | Liquid crystals |

*Estimated based on structural analogs. Methoxy groups enhance solubility in polar solvents, whereas fluoro groups increase thermal stability .

Methodological Notes

- Safety Data : Prioritize Section 8 (PPE) and Section 10 (reactivity) from Safety Data Sheets .

- Mechanistic Studies : Combine isotopic labeling and computational modeling (e.g., Gaussian software) to elucidate reaction pathways .

- Data Validation : Cross-reference characterization data with synthetic protocols to identify impurities or isomerization artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.